molecular formula C13H12F2O B13511526 6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one

6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one

Cat. No.: B13511526
M. Wt: 222.23 g/mol
InChI Key: QDPNJNTYHMHKJC-UHFFFAOYSA-N
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Description

6,6-Difluoro-3-phenylspiro[33]heptan-1-one is a spirocyclic compound characterized by a unique ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the substituents involved.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

6,6-Difluoro-3-phenylspiro[3

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Its unique structure may make it a candidate for drug development, particularly in the design of novel pharmaceuticals.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylspiro[3.3]heptan-1-one: This compound shares a similar spirocyclic structure but lacks the fluorine atoms.

    6,6-Difluorospiro[3.3]heptane-2-carboxylic acid: This compound has a similar fluorinated spirocyclic structure but with different functional groups.

Uniqueness

6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one is unique due to the presence of both fluorine atoms and a phenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Biological Activity

6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one is a fluorinated organic compound notable for its unique spirocyclic structure, which includes two fluorine atoms and a phenyl group attached to a spiro[3.3]heptane core. This configuration imparts significant stability and rigidity to the molecule, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and biological research.

PropertyValue
CAS No.2613383-43-8
Molecular FormulaC13H12F2O
Molecular Weight222.2 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors, while the phenyl group increases lipophilicity, facilitating membrane permeability.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their antiproliferative activity against different cancer cell lines, including breast, colon, and lung cancers. The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparative Studies

In comparative studies involving structurally related compounds, it was found that fluorinated derivatives often exhibited enhanced biological activity compared to their non-fluorinated counterparts. For instance:

  • Fluorinated Compounds : Enhanced binding to target proteins due to increased electronegativity.
  • Non-Fluorinated Compounds : Generally lower bioavailability and less effective interaction with biological targets.

Research Example

A study focusing on fluorinated spirocyclic compounds demonstrated significant antiproliferative effects in vitro:

  • Compound : 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazine
  • Cell Lines Tested : Breast (MCF7), Colon (HT29), Lung (A549)
  • Results : The compound showed IC50 values in the low micromolar range across all tested cell lines.

These findings underscore the potential of spirocyclic compounds like this compound in drug development.

Properties

Molecular Formula

C13H12F2O

Molecular Weight

222.23 g/mol

IUPAC Name

6,6-difluoro-1-phenylspiro[3.3]heptan-3-one

InChI

InChI=1S/C13H12F2O/c14-13(15)7-12(8-13)10(6-11(12)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

QDPNJNTYHMHKJC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(C1=O)CC(C2)(F)F)C3=CC=CC=C3

Origin of Product

United States

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